Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

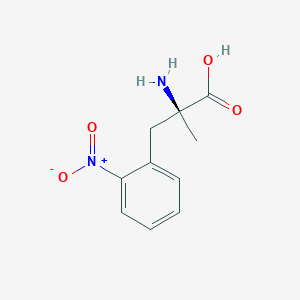

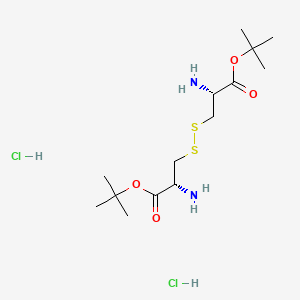

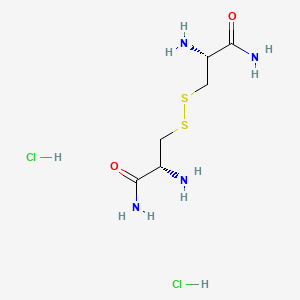

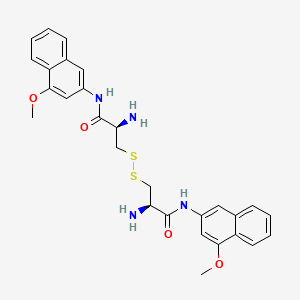

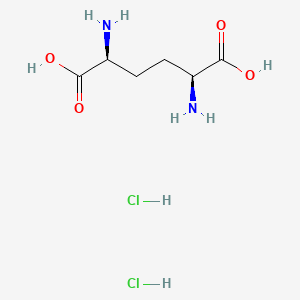

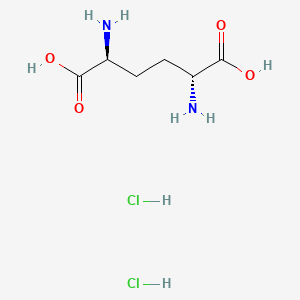

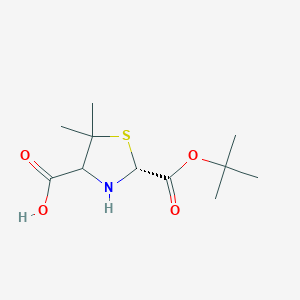

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid, also known as Fmoc-Toac-OH, is a light yellow crystalline powder1. It has a molecular formula of C25H30N2O5 and a molecular weight of 438.521.

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 2,2,6,6-tetramethyl-4-piperidone (TAA) with hydrazine hydrate to form a hydrazone, which then undergoes high-temperature denitrogenation to produce 2,2,6,6-tetramethylpiperidine (TEMP). The final product is obtained through oxidation2.Molecular Structure Analysis

The molecular structure of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid is represented by the formula C25H30N2O51.

Chemical Reactions Analysis

Similar compounds like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) are commonly used as oxidizing agents in organic synthesis. For instance, Copper/TEMPO has been utilized in the catalytic oxidation of primary alcohols to aldehydes3.Physical And Chemical Properties Analysis

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid is a light yellow crystalline powder with a melting point of 159-170°C1. It is slightly soluble in acetonitrile, chloroform, and methanol5.

Applications De Recherche Scientifique

-

Scientific Field: Peptide Studies

- Application Summary : The compound is used in studies of peptides, particularly in analyzing backbone dynamics and peptide secondary structure .

- Methods of Application : The compound is incorporated into peptides via a peptide bond. This is due to the rigid character of this cyclic molecule .

- Results or Outcomes : Many of these studies were performed using EPR spectroscopy, but other physical techniques, such as X-ray crystallography, CD, fluorescence, NMR, and FT-IR, have been employed .

-

Scientific Field: Material Science

- Application Summary : It is used as an additive for light and heat stability of polyamide 6 containing hindered piperidine amines and tertiary amines .

- Methods of Application : The compound is added to polyamide 6 during its production process .

- Results or Outcomes : The addition of the compound improves the light and heat stability of the resulting material .

-

Scientific Field: Preparation of Ammoniopiperidinium Hydrogen Phosphates

-

Scientific Field: Pulp and Paper Industry

- Application Summary : It can be used as a fiber-reactive yellowing inhibitor for partial brightness stabilization of peroxide-bleached pulps .

- Methods of Application : The compound is added to the pulp during the bleaching process .

- Results or Outcomes : The addition of the compound helps in stabilizing the brightness of peroxide-bleached pulps .

-

Scientific Field: Food Industry

- Scientific Field: Catalytic Oxidation

- Application Summary : It can be used as a catalytic oxidant for copper-catalyzed, greener oxidation of alcohols under aerobic conditions .

- Methods of Application : The compound is used in conjunction with copper to catalyze the oxidation of alcohols .

- Results or Outcomes : The oxidation process is made more environmentally friendly through the use of this compound .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system6.

Orientations Futures

The future directions of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid are not explicitly mentioned in the search results. However, given its chemical properties and uses in organic synthesis, it could potentially be used in the development of new synthetic methodologies and pharmaceuticals. Further research and studies are needed to explore these possibilities.

Propriétés

Numéro CAS |

93372-25-9 |

|---|---|

Nom du produit |

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid |

Formule moléculaire |

C25H29N2O5 |

Poids moléculaire |

437,52 g/mole |

InChI |

1S/C25H29N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29) |

Clé InChI |

FAQWDTRJLKQJBN-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(CC(N1[O])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Synonymes |

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid; 93372-25-9; AmbotzFAA1771; MolPort-008-267-741; C25H29N2O5; 6756AH; FT-0668793; A-8058 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.